molecular formula C10H14O2 B14731228 2-[(Pent-2-en-4-yn-1-yl)oxy]oxane CAS No. 5073-11-0

2-[(Pent-2-en-4-yn-1-yl)oxy]oxane

Cat. No.: B14731228
CAS No.: 5073-11-0
M. Wt: 166.22 g/mol
InChI Key: NJXUAHIAILUDOY-UHFFFAOYSA-N
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Description

2-[(Pent-2-en-4-yn-1-yl)oxy]oxane is a heterocyclic organic compound featuring a tetrahydropyran (oxane) ring substituted with a pent-2-en-4-ynyl ether group. The oxane ring imparts structural rigidity, while the unsaturated enyne moiety (conjugated double and triple bonds) confers significant reactivity, particularly in cycloaddition and polymerization reactions.

Properties

CAS No.

5073-11-0

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-pent-2-en-4-ynoxyoxane

InChI

InChI=1S/C10H14O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h1,3,5,10H,4,6-9H2

InChI Key

NJXUAHIAILUDOY-UHFFFAOYSA-N

Canonical SMILES

C#CC=CCOC1CCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pent-2-en-4-yn-1-yl)oxy]oxane can be achieved through several methods. One common approach involves the reaction of pent-2-en-4-yn-1-ol with oxirane in the presence of a base catalyst. The reaction typically occurs under mild conditions, with the base facilitating the opening of the oxirane ring and subsequent formation of the oxane ring .

Industrial Production Methods

Industrial production of 2-[(Pent-2-en-4-yn-1-yl)oxy]oxane may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Pent-2-en-4-yn-1-yl)oxy]oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Pent-2-en-4-yn-1-yl)oxy]oxane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and cytotoxic properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(Pent-2-en-4-yn-1-yl)oxy]oxane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The oxane ring and pent-2-en-4-yn-1-yl group play crucial roles in determining the compound’s reactivity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences in functional groups, reactivity, and applications between 2-[(Pent-2-en-4-yn-1-yl)oxy]oxane and related compounds:

Compound Name Key Functional Groups Reactivity Solubility Applications Reference
2-[(Pent-2-en-4-yn-1-yl)oxy]oxane Oxane ring, enyne ether High (Diels-Alder, polymerization) Lipophilic Synthetic intermediate -
6-({[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol Oxane tetrol, oxolan diol Hydroxyl-mediated (H-bonding, esterification) Hydrophilic Metabolic studies
1-[(2-Ethylhexyl)-oxy]-2,3-epoxypropane Epoxy, branched alkyl ether Epoxide ring-opening (nucleophilic attack) Lipophilic Industrial surfactants, resins
Cyanidin-3-O-glucoside chloride Benzopyrylium ion, glucoside Antioxidant, conjugation reactions Moderate Pharmacological reference

Reactivity and Stability

  • 2-[(Pent-2-en-4-yn-1-yl)oxy]oxane : The enyne group facilitates [2+2] or [4+2] cycloadditions, while the ether linkage is susceptible to acid-catalyzed cleavage. Its instability under oxidative conditions necessitates inert storage .
  • 6-({...}oxane tetrol () : Hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents. Reactivity focuses on derivatization (e.g., acetylation) for metabolic profiling .
  • 1-[(2-Ethylhexyl)-oxy]-2,3-epoxypropane : The strained epoxide ring undergoes nucleophilic ring-opening, making it valuable in cross-linking reactions for polymer synthesis. Its branched alkyl chain improves lipid solubility .
  • Cyanidin-3-O-glucoside chloride : The conjugated benzopyrylium system allows UV-Vis absorption (λmax ~ 500 nm) and radical scavenging, critical for antioxidant studies .

Physicochemical Properties

  • Lipophilicity : The target compound and 1-[(2-Ethylhexyl)-oxy]-2,3-epoxypropane exhibit higher lipophilicity due to alkyl/enyne groups, whereas the hydroxyl-rich oxane tetrol () is water-soluble.
  • Thermal Stability : The enyne moiety in 2-[(Pent-2-en-4-yn-1-yl)oxy]oxane may lower thermal stability compared to the epoxy compound, which is stabilized by its bulky alkyl chain .

Research Findings and Methodological Considerations

Structural data for these compounds are often determined using crystallographic tools like SHELX programs, which are widely employed for small-molecule refinement . Comparative metabolomic studies (e.g., ) highlight the role of functional groups in partitioning behavior during chromatography, with hydrophobicity indices (e.g., 1.063–2.586) reflecting solubility trends .

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